2-(3-Ethylanilino)benzoic acid
Description
Contextualization of N-Phenylanthranilic Acid Derivatives in Contemporary Chemical Research
N-phenylanthranilic acid, also known as fenamic acid, and its derivatives form a crucial class of compounds in modern chemical research. They serve as the foundational structure for a variety of significant molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and modulators of membrane transport. researchgate.netafjbs.com The versatility of the N-phenylanthranilic acid scaffold makes it a valuable pharmacophore and a fundamental building block in the development of new therapeutic agents. researchgate.netafjbs.com Researchers are actively exploring modifications to this core structure to enhance properties like solubility and bioavailability, aiming to reduce the side effects associated with existing drugs. researchgate.netasianpubs.org The diverse biological activities exhibited by these derivatives, which include anti-inflammatory, analgesic, antipyretic, diuretic, antimicrobial, and even anticancer properties, underscore their importance in medicinal chemistry. ajrconline.org
Historical Development of Synthetic Approaches to 2-(3-Ethylanilino)benzoic Acid
The synthesis of N-phenylanthranilic acid derivatives, including this compound, has historically been achieved through several key reactions. The Ullmann condensation has been a traditional and widely used method. ajrconline.orgchemspider.com This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a base like potassium carbonate. ajrconline.orgchemspider.com To improve reaction yields, high-boiling solvents such as N,N-dimethylformamide (DMF), nitrobenzene, and glycerine have been employed. ajrconline.org
Over the years, advancements have led to more efficient and environmentally friendly methods. Microwave-assisted Ullmann condensations have been shown to produce N-phenylanthranilic acid derivatives in good yields and with significantly shorter reaction times compared to conventional heating methods. tandfonline.comrxsolgroup.comresearchgate.net Another significant development is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. ekb.egwikipedia.org This method offers a powerful and versatile tool for the formation of carbon-nitrogen bonds and has been successfully applied to the synthesis of N-aryl anthranilic acids. nih.govsorbonne-universite.fr These modern techniques often provide higher yields and greater functional group tolerance than the classical approaches. ekb.egwikipedia.org
A common synthetic route to this compound involves the reaction of 2-chlorobenzoic acid with 3-ethylaniline (B1664132). The general principle of the Ullmann condensation, for instance, would see these two reactants heated with a copper catalyst and a base. chemspider.comtandfonline.com More contemporary approaches might utilize a palladium catalyst system for the same transformation. wikipedia.orgnih.gov
Current Research Significance of this compound in Organic and Medicinal Chemistry
The significance of this compound in current research lies in its potential as a building block for more complex molecules with valuable biological activities. smolecule.com As a derivative of N-phenylanthranilic acid, it is a subject of interest in the design and synthesis of new pharmaceutical candidates. researchgate.netsmolecule.com The presence of both a carboxylic acid and an ethylanilino group provides reactive sites for further chemical modifications, such as esterification and amide formation. smolecule.com These reactions are crucial for creating libraries of related compounds to be screened for various biological activities.
In medicinal chemistry, the structural features of this compound, particularly the ethylanilino moiety, are explored for their potential to interact with biological targets like enzymes and proteins through hydrogen bonding and hydrophobic interactions. smolecule.com While specific studies on this compound are part of a broader investigation into its parent class, research into similar structures suggests potential for activities such as enzyme inhibition. smolecule.com The ability of such compounds to form stable complexes with biological targets is a key aspect of drug design and development. smolecule.com
Overview of Major Research Domains Pertaining to this compound
The primary research domains concerning this compound are centered on its synthesis and its potential applications in medicinal and materials science. smolecule.com
Key Research Areas:
Synthetic Methodology: A significant area of research focuses on the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This includes optimizing existing methods like the Ullmann condensation and exploring newer catalytic systems such as the Buchwald-Hartwig amination to improve yields and reaction conditions. tandfonline.comekb.egnih.gov
Medicinal Chemistry: This domain investigates the biological activities of this compound and its derivatives. Researchers are interested in its potential as a precursor for new drugs, particularly in areas where N-phenylanthranilic acid derivatives have already shown promise, such as in the development of anti-inflammatory and antimicrobial agents. researchgate.netajrconline.org This involves synthesizing new analogs and evaluating their interactions with biological targets. smolecule.com
Materials Science: The unique chemical structure of this compound makes it a candidate for use in the development of new polymers and coatings. smolecule.com Its aromatic rings and functional groups can be exploited to create materials with specific properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O |
| InChIKey | TZAHOJPLFRAAHM-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
5349-00-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3-ethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
ZTLAQZXMUUKFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 2 3 Ethylanilino Benzoic Acid
Classical and Established Synthetic Routes to 2-(3-Ethylanilino)benzoic Acid
The synthesis of this compound, a molecule with applications in various chemical fields, has been approached through several classical and well-established methodologies. These routes primarily focus on the formation of the crucial carbon-nitrogen (C-N) bond that links the benzoic acid and the 3-ethylaniline (B1664132) moieties.
Condensation reactions represent a fundamental approach to forming the N-aryl bond in this compound. libretexts.org This typically involves the reaction of an activated benzoic acid derivative with 3-ethylaniline. A common strategy is the conversion of 2-halobenzoic acid with 3-ethylaniline.
The mechanism of this condensation often involves the initial formation of an ammonium (B1175870) carboxylate salt when a carboxylic acid reacts directly with an amine. libretexts.org Heating this salt above 100°C drives off a molecule of water, resulting in the formation of the desired amide bond. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at lower temperatures. libretexts.org In this case, the carboxylic acid adds to the DCC molecule, creating a good leaving group that is subsequently displaced by the amine. libretexts.org
Another pathway involves the reaction of a 2-halobenzoic acid with 3-ethylaniline in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the displacement of the halide from the benzoic acid ring.
A related condensation approach is the reaction between an anthranilic acid and an aryl halide. While specific examples for this compound are not detailed, the general principle involves the coupling of these two components, often under the influence of a catalyst. scielo.br
The synthesis can also be conceptualized as a multi-step process beginning with the formation of 3-ethylaniline from benzene. This can be achieved through Friedel-Crafts acylation with acetyl chloride and aluminum chloride to produce acetophenone (B1666503). Nitration of acetophenone yields 3-nitroacetophenone, which upon catalytic reduction reduces both the nitro and keto groups to furnish 3-ethylaniline. quora.com This can then be coupled with a suitable benzoic acid derivative.
The reactivity of this compound is influenced by its functional groups. The carboxylic acid can undergo esterification with alcohols and amide formation with amines. smolecule.com The aromatic rings can participate in electrophilic aromatic substitution reactions. smolecule.com
The formation of the C-N bond in this compound is efficiently achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann and Buchwald-Hartwig reactions. wikipedia.orgwikipedia.org
The Ullmann condensation , a copper-catalyzed reaction, is a traditional method for forming aryl-amine bonds. wikipedia.org The classic Ullmann reaction involves the coupling of an aryl halide with an amine at elevated temperatures, often exceeding 200°C, in the presence of stoichiometric amounts of copper. nih.gov A variation known as the Goldberg reaction specifically describes the copper-catalyzed coupling of an aniline (B41778) with an aryl halide. wikipedia.org For instance, the reaction of 2-chlorobenzoic acid with aniline, catalyzed by copper(I) iodide and phenanthroline, exemplifies this approach. wikipedia.org The reaction is sensitive to the nature of the aryl halide, with aryl iodides being more reactive than chlorides, and is accelerated by electron-withdrawing groups on the aryl halide. wikipedia.org Modern modifications of the Ullmann reaction often employ soluble copper catalysts and can be performed under milder conditions. wikipedia.orgnih.gov Microwave irradiation has also been utilized to promote Ullmann couplings between anthranilic acids and aryl bromides, leading to good to excellent yields. scielo.br
The Buchwald-Hartwig amination is a more recent and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgyoutube.com This method offers a significant advantage over traditional methods due to its broader substrate scope and tolerance for various functional groups. wikipedia.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. jk-sci.com The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligands complexed to the palladium catalyst. youtube.com Early systems used ligands like triphenylphosphine, while later generations of catalysts employed bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos, which significantly enhance reaction efficiency and scope. youtube.comtcichemicals.com The development of bidentate phosphine ligands like BINAP and DPPF provided reliable methods for coupling primary amines. wikipedia.org
| Reaction Type | Catalyst | Key Features |
| Ullmann Condensation | Copper-based (e.g., CuI, copper powder) wikipedia.org | High temperatures, often requires activated aryl halides. wikipedia.org |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(dba)2 with phosphine ligands) wikipedia.orgtcichemicals.com | Milder conditions, broad substrate scope, high functional group tolerance. wikipedia.org |
While direct coupling methods are prevalent, alternative strategies involving cyclization and ring-opening reactions can also be envisioned for the synthesis of this compound and its precursors.
One such approach involves the synthesis of 2-amino-6-ethylbenzoic acid, a structural isomer, through a ring-opening reaction. In this method, 7-amino-3-methylphthalide (B179308) or 7-amino-3-hydroxy-3-methylphthalide is reduced in water at a pH of 7 or higher using a hydrogenation catalyst like Raney nickel or a palladium-based catalyst. google.com The reaction is believed to proceed through the ring-opened 2-amino-6-(1-hydroxy-ethyl)-benzoic acid sodium salt. google.com
Another synthetic route leading to a related structure, 2-amino-6-ethylbenzoic acid, starts from 3-nitrophthalic acid. google.com This involves a regioselective condensation with diethylmalonate, followed by hydrolysis and decarboxylation to yield 2-acetyl-6-nitrobenzoic acid. google.com Subsequent reduction of the nitro group and the acetyl group can lead to the desired product. google.com
The synthesis of imino-thiazolidinone derivatives, which can be seen as a cyclization product, has been reported starting from substituted benzoic acids. nih.govmdpi.com In this multi-step synthesis, the benzoic acid is first converted to its acid chloride, which then reacts with potassium thiocyanate (B1210189) to form an isothiocyanate. nih.govmdpi.com In-situ reaction with 3-ethylaniline produces an acyl thiourea, which is then cyclized to the imino-thiazolidinone. nih.govmdpi.com
Ring-opening polymerization (ROP) is another relevant concept, particularly in polymer chemistry. For instance, benzoic acid has been used as an organocatalyst for the ring-opening (co)polymerization of lactide and ε-caprolactone. rsc.org While not directly leading to this compound, this demonstrates the utility of benzoic acid derivatives in ring-opening processes.
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, the synthesis of chemical compounds has increasingly focused on principles of green chemistry, aiming for more environmentally friendly and sustainable processes. pandawainstitute.com This includes the use of catalytic methods, safer solvents, and improved energy efficiency. researchgate.net
Catalysis plays a pivotal role in the modern synthesis of this compound, with both homogeneous and heterogeneous systems being employed.
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high reactivity and selectivity due to the good interaction between the catalyst and the reactants. hrmrajgurunagar.ac.in The Buchwald-Hartwig amination is a prime example of a homogeneous catalytic system used for C-N bond formation. wikipedia.org Soluble palladium complexes with specific phosphine ligands effectively catalyze the coupling of aryl halides and amines in the liquid phase. jk-sci.com Similarly, soluble copper catalysts are used in modern Ullmann-type reactions. wikipedia.org Homogeneous catalysts can also be utilized for hydrogenation reactions, with complexes like Wilkinson's catalyst being well-known for this purpose. hrmrajgurunagar.ac.in
| Catalysis Type | Advantages | Examples of Catalysts |
| Homogeneous | High activity and selectivity, mild reaction conditions. hrmrajgurunagar.ac.in | Palladium-phosphine complexes (Buchwald-Hartwig), Soluble copper salts (Ullmann). wikipedia.orgwikipedia.org |
| Heterogeneous | Easy separation and recycling of the catalyst, suitable for continuous processes. savemyexams.com | Palladium on carbon (Pd/C), functionalized magnetic nanoparticles. google.comnih.gov |
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Solvent-free synthesis, also known as neat reaction, offers several advantages, including reduced environmental impact, lower cost, and often, enhanced reaction rates. ijrap.net
Microwave-assisted organic synthesis has emerged as a powerful tool for promoting solvent-free reactions. cem.com The direct absorption of microwave energy by the reactants can lead to rapid heating and significantly reduced reaction times. cem.com For example, the Ullmann coupling of anthranilic acids and aryl halides has been successfully carried out under microwave irradiation in the absence of a solvent. scielo.br
The synthesis of various heterocyclic compounds has also been achieved under solvent-free conditions. For instance, the reaction of aldehydes, amines, and 2-mercaptoacetic acid to form 2,3-disubstituted thiazolidin-4-ones has been shown to proceed with the best yields under solvent-free conditions. nih.gov Similarly, the synthesis of pyrazole (B372694) chalcones has been accomplished by grinding the reactants together in a mortar and pestle without any solvent. ijrap.net
The use of water as a solvent is another environmentally benign approach. An efficient Ullmann-type C-N coupling has been reported using a bis(cyclohexanone) oxalyldihydrazone/copper(II) oxide catalytic system in pure water. thieme-connect.de
The principles of green chemistry are also being applied to the synthesis of the benzoic acid moiety itself. A solar thermal electrochemical process (STEP) has been developed for the synthesis of benzoic acid from toluene, driven entirely by solar energy. rsc.org
Microwave-Assisted and Photochemical Synthesis
Modern synthetic chemistry has increasingly adopted energy-efficient and rapid techniques, with microwave-assisted and photochemical methods offering significant advantages over traditional heating approaches. ajrconline.org
Microwave-Assisted Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, often from hours to minutes. ajrconline.orgijprdjournal.com This acceleration is due to the efficient and uniform heating of the reaction mixture, which minimizes the formation of unwanted by-products and often leads to higher yields and product purity. ijprdjournal.comresearchgate.net In the context of synthesizing benzoic acid derivatives, microwave-assisted methods can be applied to key reaction steps, such as the hydrolysis of precursors like benzanilide (B160483) to form the benzoic acid moiety. ajrconline.orgijprdjournal.com The use of microwave heating under solvent-free or "dry media" conditions, sometimes supported by catalysts like bentonite (B74815) or graphite, represents a green chemistry approach by reducing solvent waste. conicet.gov.aroatext.com
Photochemical Synthesis: Photochemical reactions utilize light, often in the visible spectrum, to generate highly reactive intermediates under exceptionally mild conditions. ccnu.edu.cn This methodology provides novel pathways for constructing complex molecules and heterocyclic systems that may be difficult to achieve through thermal methods. ccnu.edu.cnchim.it While specific photochemical syntheses of this compound are not extensively documented, the principles of photochemistry are applicable. For instance, photocatalysis could be employed in cyclization reactions to form polycyclic systems from the basic scaffold. beilstein-journals.org Light-enabled processes, such as energy transfer catalysis, can facilitate reactions like [2+2] cycloadditions, offering a sophisticated strategy for further modifying the compound's structure. chim.itbeilstein-journals.org
Derivatization Strategies of the this compound Core Structure
The this compound molecule possesses several reactive sites, primarily the carboxylic acid group and the two aromatic rings, which allow for extensive derivatization to create a library of new compounds.
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amide formation. smolecule.com
Esterification: Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. iajpr.comyoutube.com The product of reacting this compound with an alcohol like ethanol (B145695) would be the corresponding ethyl 2-(3-ethylanilino)benzoate. youtube.com Various catalysts can facilitate this reaction, including mineral acids like sulfuric acid, sulfonic acids, or heterogeneous solid acid catalysts, which can be advantageous for easier product purification. researchgate.netconfis.cz The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to maximize the conversion to the desired ester. researchgate.net
Amide Formation: Amide bonds are formed by reacting the carboxylic acid with a primary or secondary amine. libretexts.org This reaction often requires the "activation" of the carboxylic acid to make it more electrophilic. nih.gov One common method is to convert the carboxylic acid to an acid chloride, which then readily reacts with an amine. nih.gov Alternatively, coupling agents or catalysts like titanium tetrachloride (TiCl₄) can facilitate the direct condensation of the carboxylic acid and amine, providing the corresponding amide in good yields. nih.gov The resulting amides are generally stable compounds. libretexts.org
| Reaction Type | Reactant | Typical Catalyst/Reagent | Product |
| Esterification | Alcohol (R-OH) | Sulfuric Acid (H₂SO₄) or Solid Acid Catalyst | Ester (R-COOR') |
| Amide Formation | Amine (R'-NH₂) | Thionyl Chloride (SOCl₂) or TiCl₄ | Amide (R-CONHR') |
The two aromatic rings of the molecule are susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the carboxylic acid group, the secondary amine bridge, and the ethyl group—direct incoming electrophiles to specific positions.
Benzoic Acid Ring: The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta position relative to itself. libretexts.org
Anilino Ring: The secondary amine (-NH-) and the ethyl group (-CH₂CH₃) are both electron-donating, activating groups. They direct incoming electrophiles to the ortho and para positions. evitachem.com The steric bulk of the existing groups can also influence the final position of the new substituent. wikipedia.org
This directing influence allows for the regioselective introduction of a wide range of functional groups, such as nitro (-NO₂), halogen (-Br, -Cl), or sulfonyl (-SO₃H) groups, onto the aromatic frameworks, further diversifying the chemical properties of the parent molecule.
The structure of this compound serves as a valuable starting scaffold for the synthesis of more complex, multi-ring systems. tsinghua.edu.cnwikipedia.org Intramolecular reactions can be designed to form new rings by connecting different parts of the molecule. For example, under specific conditions, intramolecular cyclization could lead to the formation of benzo-fused lactams, which are heterocyclic ring systems with pharmaceutical relevance. researchgate.net Furthermore, rearrangement reactions, such as the Smiles rearrangement observed in structurally related morpholinylbenzoic acids, could provide pathways to novel polycyclic structures by altering the core atomic connectivity. nih.gov
Scale-Up Considerations and Process Optimization in Research Synthesis
Transitioning a synthetic route from a small laboratory scale to a larger, kilogram-scale production for advanced research requires careful process optimization. asischem.comotavachemicals.com The primary goals are to ensure safety, cost-effectiveness, and reproducibility while maintaining high product purity.
Key considerations for the scale-up of this compound synthesis include:
Route Optimization: The initial synthetic route may be modified to use more cost-effective and less hazardous reagents. asischem.com Steps might be combined into "telescoped" sequences to minimize intermediate isolations and reduce waste. acs.org
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be precisely controlled. Continuous-flow reactors can offer superior heat and mass transfer compared to batch reactors, leading to better consistency and safety for highly exothermic or rapid reactions. acs.org
Solvent and Catalyst Selection: The choice of solvents is critical, with a focus on reducing volume and selecting environmentally benign options. The process may involve switching from homogeneous to heterogeneous catalysts to simplify removal and purification.
Purification: Methods like crystallization are generally preferred over chromatographic purification at a large scale due to lower cost and solvent consumption. Developing a robust crystallization process is often a key part of scale-up. acs.org
Process Management: Detailed documentation of all procedures is essential for technology transfer to a manufacturing plant. asischem.com For materials intended for advanced pre-clinical testing, synthesis may need to follow Good Manufacturing Practice (GMP) guidelines. asischem.com
| Factor | Laboratory Scale Focus | Scale-Up Focus |
| Reagents | Novelty and availability | Cost, safety, and availability in bulk |
| Purification | Chromatography is common | Crystallization, extraction, and distillation are preferred |
| Reaction Vessels | Standard glassware | Jacketed glass or stainless steel reactors |
| Process Control | Manual or semi-automated | Fully automated for temperature, addition rates, etc. |
| Documentation | Lab notebook | Detailed batch records and standard operating procedures (SOPs) |
Theoretical and Advanced Spectroscopic Characterization of 2 3 Ethylanilino Benzoic Acid and Its Derivatives
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the structural, electronic, and dynamic properties of molecules. For 2-(3-Ethylanilino)benzoic acid and its derivatives, molecular modeling studies offer a theoretical framework to understand and predict their behavior at an atomic level. These in silico methods complement experimental data, aiding in the interpretation of spectroscopic results and guiding further research.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For molecules like this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
These calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(2d,p). vjst.vn The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT, while the 6-311++G(2d,p) basis set provides a flexible description of the electron orbitals. vjst.vn The optimization process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure.
From a single optimized geometry, a wealth of information can be extracted. This includes key structural parameters and electronic properties. The results of these calculations can be compared with experimental data, such as X-ray crystallography, to validate the computational model. dergipark.org.tr
Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative of typical parameters obtained from DFT calculations for similar benzoic acid derivatives, as specific experimental data for the title compound is not available.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| C-N | ~1.39 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | O=C-O | ~123° |
| C-N-C | ~125° |
Conformational Analysis and Potential Energy Surface Mapping
The presence of several single bonds in this compound allows for rotation, leading to various possible spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A key technique in this analysis is the mapping of the Potential Energy Surface (PES).
Molecular Dynamics (MD) Simulations of this compound Systems
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of every atom in a system by solving Newton's equations of motion. researchgate.net This allows researchers to observe how molecules like this compound move, vibrate, and interact with their surroundings, such as solvent molecules. researchgate.net
Classical MD simulations are particularly useful for studying the aggregation and collective dynamics of molecules in the liquid phase or in confined spaces. unimi.itrsc.org For instance, simulations can reveal how benzoic acid derivatives form hydrogen-bonded networks and how these networks are influenced by factors like temperature and pressure. unimi.it These simulations provide an atomistic perspective on processes that are difficult to observe directly through experiments, offering insights into properties like viscosity and rotational dynamics. researchgate.netrsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of computational chemistry, particularly DFT, is the prediction of spectroscopic data. Once a molecule's geometry is optimized, its expected spectroscopic parameters can be calculated.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into the NMR chemical shifts (δ) that are observed experimentally. dergipark.org.trresearchgate.net These theoretical shifts, often calculated with a solvent model to better mimic experimental conditions, can be correlated with experimental data to aid in the assignment of complex spectra. dergipark.org.tr
IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. vjst.vn These calculated frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds and are used to assign the absorption bands in an experimental IR spectrum. dergipark.org.tr
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-visible range. researchgate.net The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. vjst.vn These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and type of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often required to unambiguously determine the complex structure of molecules like this compound.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation in Research Contexts
2D NMR experiments display correlations between nuclei as cross-peaks on a 2D map, resolving spectral overlap and revealing connectivity that is not apparent in 1D spectra. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). youtube.com A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system, allowing for the tracing of proton connectivity through the molecular skeleton. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). scribd.comyoutube.com Each cross-peak in an HSQC spectrum represents a C-H bond, making it a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J coupling). youtube.com HMBC is crucial for piecing together the molecular framework, as it connects different spin systems and identifies connectivity to quaternary carbons (carbons with no attached protons), which are invisible in HSQC spectra. scribd.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals correlations between nuclei that are close to each other in space, regardless of whether they are bonded. researchgate.net This "through-space" correlation is essential for determining the three-dimensional structure and preferred conformation of a molecule in solution.
Table 2: Hypothetical 2D NMR Correlations for this compound This table illustrates the expected correlations that would be used to confirm the structure.
| 2D NMR Experiment | Proton(s) | Expected Correlation to... | Information Gained |
|---|---|---|---|
| COSY | Ethyl CH₂ | Ethyl CH₃ | Confirms ethyl group connectivity. |
| Aromatic protons | Adjacent aromatic protons | Establishes proton positions on each ring. | |
| HSQC | Ethyl CH₂ | Ethyl CH₂ carbon | Assigns the CH₂ carbon signal. |
| Aromatic protons | Their respective aromatic CH carbons | Assigns signals for all protonated carbons. | |
| HMBC | Ethyl CH₂ protons | Aromatic carbon at position 3' | Connects the ethyl group to the anilino ring. |
| NH proton | Carbons 2 and 1' | Connects the benzoic acid and anilino rings. | |
| Aromatic protons | Quaternary carbons (e.g., C-1, C-7) | Helps assign quaternary carbons and confirm the overall skeleton. |
| NOESY | NH proton | Aromatic proton on benzoic ring (pos. 3) | Provides information on the spatial orientation of the two rings relative to each other. |
By combining the information from these advanced NMR experiments, researchers can confidently assemble the complete chemical structure and determine the solution-state conformation of this compound and its derivatives.
Solid-State NMR Studies
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for characterizing the structure and dynamics of crystalline and amorphous solids. For derivatives of this compound, such as mefenamic acid, solid-state NMR can provide detailed insights into the number of molecules in the asymmetric unit cell and the local environment of each atom.
The application of techniques like cross-polarization magic angle spinning (CP/MAS) can further enhance the resolution and sensitivity of solid-state NMR spectra, allowing for a more detailed structural analysis of this compound and its derivatives in the solid state. These studies are crucial for understanding polymorphism and the effects of intermolecular interactions on the molecular conformation in the crystalline form.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) spectroscopy is an essential technique for investigating the kinetics of conformational exchange processes in molecules. Fenamates, including derivatives of this compound, are known to be conformationally flexible. nih.govacs.org This flexibility primarily arises from the rotation around the C(aryl)-N bond. nih.govacs.org
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful DNMR method for studying spatial proximities between atoms and, by extension, conformational preferences. mdpi.com For fenamates, the rotation around the C(aryl)-N bond is a key conformational process. acs.org However, the rotation around the C-C and C-N bonds involving the carboxylic group is hindered by the formation of an intramolecular hydrogen bond between the N-H group and the carboxylic oxygen. acs.org
NMR relaxation dispersion techniques can provide detailed information on these dynamic processes, even for lowly populated "excited" conformational states that are often invisible to other structural biology methods. nih.gov These experiments measure the exchange rates between different conformations, providing insights into the energy landscape of the molecule and the mechanisms of processes like ligand binding and release. nih.govnih.gov For instance, studies on PR-10 proteins have revealed millisecond-timescale conformational exchange processes related to ligand release from an internal cavity. nih.gov
The table below summarizes key parameters often investigated in Dynamic NMR studies of conformational exchange.
| Parameter | Description | Typical Technique |
| Exchange Rate (kex) | The rate at which the molecule converts between different conformations. | Relaxation Dispersion NMR |
| Population of States | The relative abundance of each conformer at equilibrium. | Integration of NMR signals at slow exchange |
| Activation Energy (Ea) | The energy barrier that must be overcome for conformational exchange to occur. | Temperature-dependent DNMR |
| Chemical Shift Differences (Δω) | The difference in resonance frequency between a nucleus in different conformations. | Relaxation Dispersion NMR |
X-Ray Diffraction Studies of Single Crystals and Powder Diffraction
X-ray diffraction (XRD) is a cornerstone technique for the determination of the three-dimensional atomic structure of crystalline materials. Both single-crystal XRD and powder XRD (XRPD) provide invaluable information about the solid-state properties of this compound and its derivatives.
Crystal Structure Determination and Polymorphism Research
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of research in pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties. mdpi.com The conformational flexibility of molecules like fenamic acid derivatives can lead to the formation of different polymorphs. rsc.orgresearchgate.net For instance, 3-(azidomethyl)benzoic acid exists in three conformational polymorphs, all of which feature similar carboxylic acid dimers and π–π stacking. researchgate.netnih.gov The study of polymorphism in 2-((2,6-dichlorophenyl)amino)benzoic acid revealed two polymorphs and a cocrystal salt, highlighting the influence of molecular conformation on crystal packing. rsc.org
X-ray powder diffraction is a rapid and non-destructive technique often used to identify crystalline phases and to characterize polymorphism. units.it It serves as a fingerprinting method to distinguish between different crystalline forms of a drug substance. units.it
Supramolecular Architecture and Intermolecular Interactions
The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions, leading to a specific supramolecular architecture. The carboxylic acid group plays a crucial role in forming robust supramolecular synthons, such as the common centrosymmetric dimer formed through O-H···O hydrogen bonds. nih.govacs.orgnih.gov This dimer motif is a recurring feature in the crystal structures of benzoic acid and many of its derivatives. iaea.orgresearchgate.netresearchgate.net
The table below summarizes common intermolecular interactions observed in the crystal structures of benzoic acid derivatives.
| Interaction Type | Description |
| O-H···O Hydrogen Bond | Forms the characteristic carboxylic acid dimer. nih.govacs.org |
| N-H···O Hydrogen Bond | An intramolecular hydrogen bond is common in fenamic acids. nih.gov |
| π–π Stacking | Occurs between aromatic rings, contributing to crystal stability. nih.govnih.gov |
| C-H···O Interactions | Weaker hydrogen bonds that can influence crystal packing. |
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of elemental compositions. researchgate.net
For this compound and its derivatives, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a commonly employed technique for quantification in biological matrices. impactfactor.orgnih.gov In a typical LC-MS/MS method for a related compound, mefenamic acid, detection was achieved in negative-ion mode using multiple reaction monitoring. nih.gov
Elucidation of Fragmentation Mechanisms via Tandem MS
Tandem mass spectrometry (MS/MS or MS²) is instrumental in elucidating the structure of ions by inducing their fragmentation and analyzing the resulting product ions. ijcap.innationalmaglab.org In this process, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. ijcap.in
The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. For benzoic acid, the parent molecular ion is observed at m/z 122. docbrown.info Key fragmentation pathways include:
Loss of a hydroxyl radical (-OH): This results in the formation of the benzoyl cation at m/z 105, which is often the base peak. docbrown.info
Loss of a carboxyl group (-COOH): This leads to the formation of the phenyl cation at m/z 77. docbrown.info
Further fragmentation of the phenyl cation: The ion at m/z 77 can lose acetylene (C₂H₂) to form an ion at m/z 51. docbrown.info
The fragmentation of substituted benzoic acids will show variations on these pathways depending on the nature and position of the substituents. The ethylanilino group in this compound will introduce additional fragmentation pathways. The fragmentation of the ethyl group and cleavage of the C-N bond are expected to be prominent.
The general fragmentation process involves the initial ionization of the molecule to form a molecular ion, which then undergoes a series of unimolecular decompositions to produce smaller fragment ions. pharmacy180.comyoutube.com The relative abundance of these fragment ions depends on their stability.
The table below lists some of the key ions observed in the mass spectrum of benzoic acid. docbrown.info
| m/z | Ion Formula | Proposed Structure/Origin |
| 122 | [C₇H₆O₂]⁺ | Parent molecular ion |
| 105 | [C₇H₅O]⁺ | Loss of -OH from the molecular ion |
| 77 | [C₆H₅]⁺ | Loss of -COOH from the molecular ion |
| 51 | [C₄H₃]⁺ | Loss of C₂H₂ from the m/z 77 ion |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₅NO₂), the theoretical exact mass can be calculated. This value is crucial for confirming the molecular formula of the compound in a sample.
The isotopic pattern in mass spectrometry arises from the natural abundance of isotopes for each element in the molecule. For this compound, the most significant contributions to the isotopic pattern would come from Carbon-13 (¹³C) and Oxygen-18 (¹⁸O). The molecular ion peak (M⁺) would be the most abundant, corresponding to the molecule containing the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak, which is one mass unit heavier than the molecular ion, would primarily be due to the presence of a single ¹³C atom in the molecule. The relative intensity of the M+1 peak can be estimated based on the number of carbon atoms. The M+2 peak would arise from the presence of two ¹³C atoms, or one ¹⁸O atom, or other less abundant isotopic combinations.
A detailed analysis of the isotopic pattern from a high-resolution mass spectrum would allow for the confident confirmation of the elemental formula C₁₅H₁₅NO₂ for this compound. However, specific HRMS data and a detailed isotopic pattern analysis for this compound are not available in the referenced literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. For this compound, the spectra would be characterized by vibrations of the carboxylic acid group, the secondary amine, and the substituted aromatic rings.
Key expected vibrational modes would include:
N-H Stretching: A characteristic band for the secondary amine (N-H) stretching vibration is expected in the range of 3300-3500 cm⁻¹. In the solid state, this band may be broadened due to hydrogen bonding.
O-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to strong intermolecular hydrogen bonding, leading to the formation of dimers.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for aromatic acids. Its position can be influenced by hydrogen bonding.
C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the secondary amine is expected in the 1250-1350 cm⁻¹ range.
O-H Bending and C-O Stretching: These vibrations associated with the carboxylic acid group are expected in the fingerprint region, typically around 1400-1440 cm⁻¹ (in-plane O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).
A detailed band assignment involves attributing each observed peak in the IR and Raman spectra to a specific vibrational mode of the molecule. This is often accomplished with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and visualize the corresponding atomic motions (normal modes).
For this compound, a normal mode analysis would provide a complete description of all possible vibrations of the molecule. This would include stretching, bending, wagging, twisting, and rocking motions of the various functional groups and the aromatic rings. Such an analysis would offer deep insights into the molecule's flexibility and intramolecular interactions.
Unfortunately, specific IR and Raman spectra, along with a detailed band assignment and normal mode analysis for this compound, have not been reported in the available scientific literature.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The electronic spectrum of this compound is expected to be influenced by the electronic structure of the two aromatic rings and the electronic coupling between the anilino and benzoic acid moieties.
The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings. The presence of the anilino group, an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, could lead to intramolecular charge transfer (ICT) character in some of the electronic transitions.
Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed, is a measure of the efficiency of the fluorescence process.
Specific data on the absorption maxima (λ_max), molar absorptivity (ε), emission maxima (λ_em), and fluorescence quantum yield for this compound are not available.
Solvatochromism refers to the change in the position, and sometimes the intensity, of UV-Vis absorption or fluorescence bands with a change in the polarity of the solvent. This phenomenon is often observed for molecules where the ground and excited states have different dipole moments. For this compound, which possesses both hydrogen bond donor and acceptor groups, specific interactions with protic or aprotic solvents could lead to solvatochromic shifts.
pH-Dependent Spectroscopy would be expected for this molecule due to the presence of the acidic carboxylic acid group and the basic secondary amine. At different pH values, either of these groups can be protonated or deprotonated, leading to changes in the electronic structure of the molecule. These changes would be reflected in the UV-Vis absorption and fluorescence spectra. For instance, deprotonation of the carboxylic acid group to form the carboxylate anion would likely cause a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, protonation of the amino group at low pH would also alter the electronic transitions.
Systematic studies on the solvatochromism and pH-dependent spectroscopy of this compound have not been found in the literature.
Chemical Reactivity and Transformation Studies of 2 3 Ethylanilino Benzoic Acid
Acid-Base Properties and Protonation Equilibria
The amphoteric nature of 2-(3-Ethylanilino)benzoic acid allows it to exhibit both acidic and basic properties. The carboxylic acid group (-COOH) is the primary acidic center, while the secondary amine (-NH-) of the anilino bridge acts as a basic site.
The acidity of the carboxylic group is influenced by the electronic effects of the substituents on the aromatic rings. The equilibrium for its deprotonation can be represented as follows:
C₂H₅-C₆H₄-NH-C₆H₄-COOH ⇌ C₂H₅-C₆H₄-NH-C₆H₄-COO⁻ + H⁺
Conversely, the nitrogen atom of the aniline (B41778) moiety can be protonated in the presence of a strong acid, establishing a different equilibrium:
C₂H₅-C₆H₄-NH-C₆H₄-COOH + H⁺ ⇌ C₂H₅-C₆H₄-N⁺H₂-C₆H₄-COOH
Studies on related N-arylanthranilic acids indicate that these compounds exist predominantly in their zwitterionic form in aqueous solutions around their isoelectric point. science.gov The equilibrium between the neutral and zwitterionic forms is a key aspect of their solution chemistry. The specific pKa values for this compound are not widely reported, but can be approximated from analogous compounds like mefenamic acid. The dissociation constant (pKa) of the carboxylic acid is a critical parameter influencing its solubility and behavior in biological systems. Tolfenamic acid, a structurally similar compound, exhibits a pKa1 of 1.95, corresponding to the carboxylic acid protonation. nih.gov
Electrophilic Aromatic Substitution Reactions of the Aromatic Rings
The two aromatic rings of this compound present different reactivity profiles towards electrophilic aromatic substitution (EAS) due to the directing effects of their respective substituents. wikipedia.org
Ring A (derived from benzoic acid): This ring is substituted with the carboxylic acid group (-COOH) and the anilino bridge (-NH-C₆H₄-C₂H₅). The -COOH group is a deactivating, meta-directing group, withdrawing electron density from the ring. oneonta.eduorganicchemistrytutor.com In contrast, the -NH- group is a powerful activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. wikipedia.orgoneonta.edu The strong activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it.
Ring B (derived from 3-ethylaniline): This ring is substituted with the ethyl group (-CH₂CH₃) and the amino bridge (-NH-). The ethyl group is a weakly activating, ortho, para-directing group via an inductive effect. oneonta.edu The amino bridge, as an attachment to this ring, also directs incoming electrophiles.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | A | Deactivating | meta |
| -NH- (on Ring A) | A | Activating | ortho, para |
| -NH- (on Ring B) | B | Activating | ortho, para |
Nucleophilic Acyl Substitution at the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for nucleophilic acyl substitution reactions. While the hydroxyl (-OH) group is a poor leaving group, its reactivity can be enhanced by protonation in acidic conditions or by conversion into a better leaving group. These reactions are fundamental for the synthesis of various derivatives.
Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.
Amide Formation: Direct reaction with an amine is often difficult due to acid-base neutralization. More commonly, the carboxylic acid is first converted to a more reactive derivative like an acid chloride (using thionyl chloride, SOCl₂) or activated with a coupling agent before reacting with an amine to form an amide.
Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acid chloride, a versatile intermediate for synthesizing esters and amides.
The general mechanism for these transformations involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond.
Oxidation and Reduction Chemistry
The functional groups within this compound are susceptible to both oxidation and reduction under appropriate conditions.
Oxidation:
The secondary amine can be oxidized. For instance, the oxidation of anthranilic acid derivatives can lead to the formation of corresponding nitrobenzoic acids using reagents like peroxy acids. ijpsjournal.com
The ethyl group on the aniline ring could potentially be oxidized at the benzylic position under strong oxidizing conditions.
Oxidative polymerization of N-phenylanthranilic acid has been shown to occur via C-C bond formation at the para-position relative to the nitrogen atom, suggesting that the aromatic rings themselves can be sites of oxidation. scirp.org
Reduction:
The carboxylic acid group can be reduced to a primary alcohol (2-(3-ethylanilino)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ijpsjournal.com
The aromatic rings can be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature, although this is less common.
Cyclization and Condensation Reactions to Form Heterocyclic Systems
N-arylanthranilic acids are well-established precursors for the synthesis of acridone (B373769) heterocyclic systems. This intramolecular cyclization, often referred to as the Bernthsen acridine (B1665455) synthesis or related cyclizations, typically involves heating the N-arylanthranilic acid in the presence of a condensing agent like concentrated sulfuric acid or polyphosphoric acid. ijpsjournal.com
The reaction proceeds via an electrophilic attack of the carboxylic acid's carbonyl carbon (or a protonated form) onto the electron-rich N-aryl ring, followed by dehydration to form the tricyclic acridone core. Studies on the cyclization of phenylanthranilic acid show that the reaction is promoted by heating in sulfuric acid, which also can lead to subsequent sulfonation of the acridone product. mdpi.com
Photochemical and Thermal Degradation Pathways
The stability of this compound under the influence of light and heat is a critical consideration.
Photochemical Degradation: Compounds with similar structures, such as the non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and tolfenamic acid, are known to be photosensitive and undergo degradation upon exposure to UV light. nih.govresearchgate.net The photolysis of tolfenamic acid follows first-order kinetics and results in numerous photoproducts. nih.gov The photodegradation of mefenamic acid has been shown to proceed through pathways including dehydrogenation and hydroxylation. nih.gov It is plausible that this compound would exhibit similar photochemical instability, potentially leading to a complex mixture of degradation products.
Reaction Kinetics and Mechanistic Studies of Chemical Transformations
The rates and mechanisms of the reactions involving this compound are fundamental to understanding and controlling its chemical transformations.
Ullmann Condensation: The synthesis of N-arylanthranilic acids is often achieved through an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org Kinetic studies of Ullmann-type reactions suggest complex mechanisms that can involve oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rug.nlorganic-chemistry.org The precise mechanism can vary, with proposals including radical pathways and sigma bond metathesis. gatech.edu
Nucleophilic Acyl Substitution: The kinetics of esterification, a key nucleophilic acyl substitution reaction, are typically studied to determine reaction order and activation energies. These reactions are generally reversible, and their rates depend on factors such as temperature, catalyst concentration, and the nature of the reactants.
Photodegradation Kinetics: As noted previously, the photodegradation of structurally similar fenamate drugs has been shown to follow pseudo-first-order kinetics. nih.govnih.gov The rate of degradation is highly dependent on factors like pH and the solvent environment. nih.gov Mechanistic studies suggest that degradation can be initiated by direct photolysis or through self-sensitization involving reactive oxygen species. nih.gov
Investigations into Biological and Biochemical Interactions of 2 3 Ethylanilino Benzoic Acid Mechanistic and in Vitro/in Silico Focus
Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)
In vitro biochemical assays on derivatives of 3-ethylaniline (B1664132) have revealed significant enzyme inhibitory activity. These studies are crucial in elucidating the potential therapeutic applications and understanding the molecular mechanisms of action.
Research has identified Carbonic Anhydrase II (CA-II) as a key enzyme target for 3-ethylaniline hybrid imino-thiazolidinones. nih.gov CA-II is a zinc metalloenzyme that plays a vital role in numerous physiological processes, including pH regulation and CO2 homeostasis. nih.gov Aberrant CA-II activity has been implicated in various pathologies, making it a significant target for therapeutic intervention. nih.gov
Kinetic analysis of the most potent 3-ethylaniline hybrid imino-thiazolidinone derivative, compound 6e , demonstrated a competitive mechanism of inhibition against Carbonic Anhydrase II. nih.gov This indicates that the inhibitor molecule competes with the native substrate for binding to the active site of the enzyme. nih.gov
The inhibitory potency of 3-ethylaniline derivatives against Carbonic Anhydrase II has been quantified through the determination of key kinetic parameters. For the most active synthesized derivative, compound 6e , an IC50 value of 1.545 ± 0.016 µM was recorded. nih.gov The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Further kinetic studies established the inhibition constant (Ki) for compound 6e to be 2.2 µM. nih.gov The Ki value is a more specific measure of an inhibitor's binding affinity. These in vitro and in silico investigations suggest that this class of compounds holds promise as effective inhibitors of Carbonic Anhydrase II. nih.gov
Interactive Table: Kinetic Parameters of Compound 6e against Carbonic Anhydrase II
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|
| 6e | Carbonic Anhydrase II | 1.545 ± 0.016 | 2.2 | Competitive |
Receptor Binding Affinities and Selectivity Profiling (In Vitro Ligand Binding Assays)
Currently, there is a lack of publicly available data from in vitro ligand binding assays specifically for 2-(3-Ethylanilino)benzoic acid. Therefore, its receptor binding affinities and selectivity profile remain to be elucidated.
Without specific receptor binding studies for this compound, the key binding sites and molecular interactions at various receptors have not been identified.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
In silico techniques, such as molecular docking and dynamics simulations, have been instrumental in predicting the binding modes and interaction energies of 3-ethylaniline derivatives with their enzyme targets.
Molecular docking studies on a series of 3-ethylaniline hybrid imino-thiazolidinones have provided valuable insights into their binding orientation within the active site of Carbonic Anhydrase II. nih.gov The active site of CA-II is characterized by the presence of a zinc ion and several key amino acid residues, including HIS94, HIS96, HIS119, GLN92, THR199, and THR200. nih.gov
For the most reactive compounds in the series (6a , 6e , and 6g ), stable protein-ligand interactions were predicted, with docking scores indicating favorable binding energies. nih.gov Compound 6e , the most potent inhibitor identified in vitro, exhibited a superior docking score of -6.99 kcal/mol. nih.gov Its binding was characterized by significant hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The 3-ethylphenyl group of these derivatives was specifically selected to enhance lipophilicity and promote hydrophobic interactions with the active site of the protein. nih.gov
Interactive Table: Molecular Docking Scores of 3-Ethylaniline Derivatives with Carbonic Anhydrase II
| Compound | Target Enzyme | Docking Score (kcal/mol) |
|---|---|---|
| 6a | Carbonic Anhydrase II | -6.12 |
| 6e | Carbonic Anhydrase II | -6.99 |
| 6g | Carbonic Anhydrase II | -6.76 |
Conformational Changes Upon Binding
The conformational flexibility of 2-anilinobenzoic acid derivatives, also known as fenamic acids, is a critical determinant of their biological activity. For structurally similar compounds like 3-methyl-2-(phenylamino)benzoic acids, the molecule is nonplanar due to steric repulsion between the substituent on the benzoic ring (a methyl group) and the ortho hydrogen atoms on the anilino ring. uky.edu This inherent nonplanarity suggests that this compound likely adopts a twisted conformation.
An important structural feature in this class of compounds is the formation of an intramolecular hydrogen bond between the secondary amine (NH group) and the carbonyl oxygen of the carboxylic acid. uky.edu This interaction contributes to the relative orientation of the two aromatic rings. Upon binding to a biological target, the dihedral angle between the benzoic acid and the 3-ethylaniline rings can change to fit the topology of the binding site. Theoretical analyses of related benzoic acid derivatives have shown that different conformations can exist with relatively low energy barriers between them, supporting the concept of conformational adaptability upon binding. nih.gov The ability to adopt various conformations allows the molecule to optimize its interactions within a receptor's binding pocket, a key aspect of its mechanism of action.
Structure-Activity Relationship (SAR) Studies Based on Derivatization
Impact of Substituents on Biological Activity Profiles (In Vitro)
Structure-activity relationship (SAR) studies on benzoic acid derivatives reveal that the nature and position of substituents on the aromatic rings are crucial for determining the biological activity profile. While direct in vitro studies on this compound are not extensively detailed in the available literature, analysis of related compounds provides significant insights.
The two primary components of the molecule, the benzoic acid core and the N-linked 3-ethylaniline substituent, both contribute to its interactions and activity.
The Benzoic Acid Moiety : The carboxylic acid group is a key feature, often involved in forming hydrogen bonds or salt bridges with amino acid residues in target proteins. iomcworld.comresearchgate.net Its position is critical; for instance, in studies on α-amylase inhibitors, a hydroxyl group at the 2-position of the benzoic acid ring had a strong positive effect on inhibitory activity. nih.gov
The Anilino Moiety : Substituents on the aniline (B41778) ring significantly modulate the molecule's properties. The 3-ethyl group on the aniline ring of this compound is expected to enhance lipophilicity. This can improve hydrophobic interactions with nonpolar pockets in a binding site. iomcworld.comresearchgate.netnih.gov Studies on other substituted benzoic acids have shown that hydrophilic substituents on the phenyl ring can be necessary to facilitate interactions with polar amino acid residues. iomcworld.comresearchgate.net The electronic properties of substituents also play a major role; a strong correlation has been observed between the binding constants of substituted benzoic acids to serum albumin and the Hammett constants of the substituents, indicating that the electron-density distribution in the aromatic ring is a crucial factor. nih.gov
Table 1: Inferred Impact of Structural Features on In Vitro Biological Activity
| Structural Feature | Position | Observed/Inferred Impact on Activity | Primary Interaction Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Benzoic Ring (Position 2) | Essential for binding; acts as a hydrogen bond donor/acceptor. | Hydrogen Bonding, Ionic Interactions | iomcworld.comresearchgate.net |
| Ethyl Group (-CH₂CH₃) | Anilino Ring (Position 3) | Increases lipophilicity, potentially enhancing binding to hydrophobic pockets. | Hydrophobic Interactions | nih.gov |
| Secondary Amine (-NH-) | Bridge | Forms intramolecular hydrogen bonds, influencing conformation and acting as a hydrogen bond donor. | Hydrogen Bonding | uky.edu |
| Phenyl Core | General Structure | Provides a scaffold for hydrophobic and π-π stacking interactions. | Hydrophobic Interactions, π-π Stacking | iomcworld.comresearchgate.net |
Pharmacophore Modeling and Ligand Design Principles (In Silico)
Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. For derivatives of 3-ethylaniline, in silico studies have been employed to design potent enzyme inhibitors. nih.gov
In the design of inhibitors targeting carbonic anhydrase II, the 3-ethylphenyl group was specifically chosen as a lipophilic component of the pharmacophore. nih.gov Its role was to establish and enhance hydrophobic interactions within the active site of the enzyme. This highlights a key design principle: the ethyl group is not merely a structural placeholder but a functional component that "tunes" the molecule's interaction with hydrophobic regions of a protein target. nih.gov
A pharmacophore model generated for a series of 3-ethylaniline hybrid imino-thiazolidinone derivatives identified a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic, and aromatic features as being critical for activity. nih.gov One of the best-performing models consisted of three hydrogen bond acceptors, two hydrogen bond donors, two aromatic rings, and one hydrophobic feature (represented as AAAHHRD or HHAAARR). nih.gov These models suggest that for this compound to be active against a given target, it would likely need to present a similar spatial arrangement of features, with the 3-ethylaniline moiety serving as a key hydrophobic and aromatic element, and the benzoic acid portion providing crucial hydrogen bonding capabilities.
Studies on Interaction with Other Biomacromolecules (e.g., DNA, RNA, Lipids)
Biophysical Characterization of Interactions
While the primary targets of many benzoic acid derivatives are proteins, investigations have shown that their constituent parts can interact with other vital biomacromolecules. Studies on benzoic acid itself have demonstrated that it can be genotoxic in vitro to human peripheral blood lymphocytes, causing a significant increase in chromosomal aberrations. nih.gov This suggests a potential for interaction with DNA, leading to structural damage. nih.gov
Furthermore, aniline derivatives, which are structurally related to the 3-ethylaniline portion of the target compound, have been shown to form DNA adducts. publisso.de For example, metabolites of xylidine (B576407) (dimethylaniline) isomers can bind covalently to DNA. publisso.de Although these studies often involve metabolic activation, they indicate that the aniline scaffold possesses the chemical potential to interact with nucleic acids. Therefore, it is plausible that this compound or its metabolites could engage in similar interactions, a possibility that warrants further biophysical investigation in cell-free systems.
Investigation of Cellular Mechanisms and Pathways (In Vitro Cell-Free Systems)
The mechanisms of action for benzoic acid derivatives are often elucidated using in vitro cell-free systems, which allow for the study of direct interactions with isolated proteins or enzymes.
Several studies have identified specific enzymes that are inhibited by this class of compounds. For example, various substituted benzoic acids have been shown to inhibit α-amylase, a key enzyme in carbohydrate metabolism. nih.gov In these cell-free assays, the inhibitory activity was directly correlated with the substitution pattern on the benzoic acid ring. nih.gov Similarly, certain rhodanine-scaffold-based benzoic acid derivatives were identified as competitive inhibitors of the protein phosphatase Slingshot, which is involved in modulating cytoskeleton dynamics. nih.gov
Other investigations using cell-free approaches have shown that benzoic acid derivatives can modulate complex cellular pathways. For instance, compounds isolated from the fungus Bjerkandera adusta were found to promote the activity of the autophagy-lysosome pathway, with in silico docking studies suggesting they bind directly to the enzymes cathepsin B and L. mdpi.com Another derivative, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), was found to stimulate the release of ATP via vesicular exocytosis, a mechanism that could be explored further using isolated vesicles or reconstituted membrane systems. nih.gov These findings demonstrate that benzoic acid derivatives can act on specific molecular targets, and cell-free systems are invaluable for pinpointing these direct interactions and initial steps in their mechanism of action.
Advanced Analytical Methodologies for 2 3 Ethylanilino Benzoic Acid in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analytical assessment of 2-(3-Ethylanilino)benzoic acid, offering high-resolution separation and precise quantification. Methodologies are often adapted from the analysis of structurally similar compounds, such as mefenamic acid and other N-phenylanthranilic acid derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most prevalent technique for the analysis of this compound and its analogues. researchgate.net The development of a robust HPLC method involves the careful optimization of several key parameters to achieve optimal separation and peak shape.
Column Selection: C18 columns are frequently the stationary phase of choice due to their hydrophobic nature, which is well-suited for retaining and separating aromatic carboxylic acids like this compound. researchgate.net Column dimensions, particle size, and pore size are critical factors influencing efficiency and resolution.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. Acidic mobile phases are often employed to suppress the ionization of the carboxyl group, leading to increased retention and improved peak symmetry. helixchrom.comsigmaaldrich.com
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength selected based on the absorption maxima of the analyte. For N-phenylanthranilic acid derivatives, detection is often performed in the range of 220-280 nm. researchgate.net
Optimization: Method optimization aims to achieve a balance between resolution, analysis time, and sensitivity. This is accomplished by systematically adjusting parameters such as the mobile phase gradient, flow rate, and column temperature.
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and water (with acidifiers like acetic acid or phosphate (B84403) buffer) researchgate.net |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 220-280 nm researchgate.net |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. colostate.edusigmaaldrich.com
Common derivatization strategies for carboxylic acids include:
Esterification: This is the most popular method, converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). gcms.cz
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. gcms.cz
The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule. sigmaaldrich.com Once derivatized, the compound can be analyzed using a standard GC system equipped with a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a mass spectrometer.
Hyphenated Techniques (e.g., HPLC-MS/MS, GC-MS) for Complex Research Matrix Analysis
For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers exceptional sensitivity and specificity. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, it is possible to quantify the target compound with high accuracy, even in the presence of co-eluting interferences.
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides detailed structural information based on the fragmentation pattern of the analyte upon electron ionization. nist.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of this compound and its derivatives. Analysis of the fragmentation patterns of related compounds, such as benzoic acid, reveals characteristic losses of functional groups, which can be extrapolated to predict the fragmentation of the target molecule. docbrown.info
| Derivative | Potential Precursor Ion [M+H]⁺ (for HPLC-MS) or Molecular Ion [M]⁺• (for GC-MS) | Characteristic Fragment Ions |
|---|---|---|
| Methyl Ester | m/z 256 | Loss of -OCH₃, loss of -COOCH₃, fragments of the ethylanilino moiety |
| TMS Ester | m/z 313 | Loss of -CH₃ from TMS, loss of the TMS group, fragments of the ethylanilino moiety |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods provide a rapid and cost-effective approach for the quantitative analysis of this compound, particularly in bulk form or in simple solutions.
UV-Vis Spectrophotometry in Solution
UV-Vis spectrophotometry is based on the principle that the analyte absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert law.
For this compound, the presence of two aromatic rings and a carboxylic acid group results in characteristic UV absorption maxima. The exact position of these maxima can be influenced by the solvent polarity and the pH of the solution. rsc.org For benzoic acid and its derivatives, absorption maxima are typically observed in the range of 220-280 nm. sielc.comresearchgate.net Quantitative analysis involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
| Compound | Reported Absorption Maxima (λmax) |
|---|---|
| Benzoic Acid | ~230 nm and ~274 nm sielc.com |
| Substituted Benzoic Acids | 200-290 nm researchgate.net |
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is a highly sensitive technique that can be employed for the trace analysis of fluorescent compounds. The fluorescence properties of N-phenylanthranilic acid and its derivatives have been studied, providing a basis for the potential application of this technique to this compound. nih.gov
The fluorescence of these molecules can be influenced by solvent polarity, with some derivatives exhibiting a large Stokes shift, which is the difference between the positions of the absorption and emission maxima. nih.gov This property is advantageous as it minimizes self-absorption and enhances the sensitivity of the measurement. The analysis would involve measuring the fluorescence intensity at a specific emission wavelength while exciting the sample at its absorption maximum. The concentration of the analyte can then be determined from a calibration curve.
| Compound Class | Typical Excitation Maxima (λex) | Typical Emission Maxima (λem) |
|---|---|---|
| 4-N,N-dimethylamino benzoic acid derivatives | 295-315 nm nih.gov | 330-360 nm (in non-polar solvents), 460-475 nm (in polar solvents) nih.gov |
Applications of 2 3 Ethylanilino Benzoic Acid in Chemical Synthesis and Materials Science Non Clinical Focus
As a Precursor or Building Block in Organic Synthesis
N-aryl anthranilic acids, including 2-(3-Ethylanilino)benzoic acid, are important intermediates in organic synthesis. chemicalbook.com Their utility stems from the presence of both an aniline (B41778) and a benzoic acid moiety within the same molecule, allowing for a diverse range of chemical transformations. ymdb.caresearchgate.net The Ullmann condensation is a classic method for synthesizing these compounds, typically involving the reaction of a 2-halobenzoic acid with an aniline derivative. scielo.brresearchgate.net Modern variations of this synthesis have been developed to be more efficient, for example, by using microwave irradiation to shorten reaction times. scielo.brlookchem.com
The bifunctional nature of this compound makes it an excellent starting point for the synthesis of more elaborate organic molecules. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the N-H bond of the secondary amine and the C-H bonds of the aromatic rings can participate in various coupling reactions. asianpubs.orgnih.gov This dual reactivity allows for the stepwise or simultaneous introduction of different functionalities, leading to the construction of complex molecular architectures. For instance, derivatives of N-phenylanthranilic acid serve as the foundational structure for synthesizing a range of compounds, including those with potential applications beyond the clinical field. asianpubs.org The ability to use these molecules as scaffolds is crucial for building libraries of compounds for screening in various applications. nih.gov
A significant application of N-aryl anthranilic acids is in the synthesis of heterocyclic compounds. core.ac.uk These scaffolds are integral to many functional molecules. The intramolecular cyclization of N-aryl anthranilic acid derivatives is a common strategy to produce fused ring systems. For example, these precursors are widely used to create acridine (B1665455) and acridone (B373769) skeletons, which are important in dye chemistry and materials science. scielo.brnih.gov Similarly, they are precursors for quinazolinones and benzodiazepines, showcasing their versatility in forming different ring systems. core.ac.uk The specific reaction conditions and reagents determine the final heterocyclic product.
Table 1: Examples of Heterocyclic Scaffolds Derived from Anthranilic Acid Precursors
| Precursor Class | Reagents/Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| N-Aryl Anthranilic Acids | Heat, Acid Catalyst (e.g., PPA) | Acridones | scielo.br |
| Anthranilonitrile | Organomagnesium compounds, Acyl Halides | Quinazolines | core.ac.uk |
| Anthranilonitrile | Organomagnesium compounds, Tertiary 2-Haloacyl Halides | 1,4-Benzodiazepine-3-ones | core.ac.uk |
| N-Arylated Anthranilates | 2-Bromoacetophenone, Heat | 3-Hydroxyquinolin-4(1H)-ones | nih.govrsc.org |
Ligand Design in Coordination Chemistry
The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The presence of both a carboxylic acid (which can deprotonate to a carboxylate) and a secondary amine nitrogen atom allows it to chelate with metal ions. nih.govmdpi.com The carboxylate group (O-donor) and the amine group (N-donor) can bind to a metal center, forming a stable chelate ring. This bidentate coordination is a common feature of anthranilic acid and its derivatives when forming metal complexes. nih.govresearchgate.net
Derivatives of N-aryl anthranilic acid readily form complexes with a wide range of transition metals. mdpi.com The synthesis typically involves reacting a salt of the desired metal (e.g., chloride, sulfate, or acetate) with the ligand in a suitable solvent. nih.govresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or square pyramidal, depending on the metal ion, its oxidation state, and the stoichiometry of the reactants. mdpi.comchesci.com Characterization of these complexes is performed using techniques like FT-IR and UV-vis spectrometry, elemental analysis, and magnetic susceptibility measurements. nih.govresearchgate.net For example, complexes of N-phenyl anthranilic acid have been synthesized with metals such as copper, nickel, and cobalt. mdpi.com Similarly, a wide array of metal complexes with anthranilic acid itself have been prepared, including those with Zn(II), Cu(II), Ni(II), Co(II), Fe(II), and Cr(III). nih.gov
Table 2: Summary of Metal Complexes with Anthranilic Acid and Related Ligands
| Metal Ion | Ligand Type | Typical Stoichiometry (Metal:Ligand) | Observed Geometry | Reference(s) |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II) | N-Phenyl Anthranilic Acid | Not Specified | Not Specified | mdpi.com |
| Zn(II), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), Cr(III) | Anthranilic Acid | 1:2 | Octahedral (inferred) | nih.govresearchgate.net |
| Ag(I) | Anthranilic Acid | 1:1 | Not Specified | nih.govresearchgate.net |
| VO(II) | Schiff base of 4-aminobenzoic acid | Not Specified | Square Pyramidal | chesci.com |
Metal complexes derived from N-aryl anthranilic acids and related Schiff bases are explored for their catalytic activity in various organic transformations. nih.govchesci.com The metal center, held within the ligand's coordination sphere, can act as a Lewis acid or participate in redox cycles to facilitate reactions. For instance, nano-sized metal complexes of anthranilic acid, including those of Co(II) and Cu(II), have demonstrated high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net Chiral transition metal complexes, such as those involving salen ligands, have been used to catalyze asymmetric alkylation of amino acid derivatives. nih.gov The combination of a metal catalyst like Cu(I) with a secondary amine has been shown to cooperatively catalyze the synthesis of quinolines, highlighting the potential for catalytic systems derived from amino acid structures. organic-chemistry.org The specific application depends on the choice of both the metal and the ligand structure, which can be tuned to optimize catalytic performance. beilstein-journals.org
Applications in Materials Science and Polymer Chemistry
The rigid aromatic structure of this compound makes it and its derivatives attractive candidates for incorporation into advanced materials and polymers. mdpi.com The functional groups allow for polymerization or grafting onto surfaces to impart specific properties.
Anthranilic acid itself is considered a versatile monomer for designing functional conducting polymers. mdpi.com Co-polymerization of aniline with derivatives containing carboxylic acid groups can improve the processability and functionality of the resulting polymer. mdpi.com The electron-withdrawing nature of the carboxylic group can influence the electronic properties of the polymer backbone. mdpi.com
In another application, benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a technique used in semiconductor manufacturing. mdpi.com Self-assembled monolayers (SAMs) of fluorinated benzoic acids on cobalt substrates can block the deposition of materials like zinc oxide, with the blocking efficiency related to the coordination chemistry of the carboxylate group with the surface. mdpi.com This demonstrates a role for such molecules in the precise fabrication of nanoscale devices.
Incorporation into Functional Polymers and Copolymers
There is no available research data documenting the incorporation of this compound into functional polymers or copolymers. Scientific literature does not provide examples of polymerization processes where this specific compound has been used as a monomer, a co-monomer, or a functionalizing agent to impart specific properties to a polymer backbone.
Use in Organic Electronic Materials or Optoelectronic Devices
No published studies or technical reports were found that describe the use of this compound in the formulation or synthesis of organic electronic materials or in the fabrication of optoelectronic devices. Its properties in relation to semiconductivity, charge transport, or luminescence, which are critical for such applications, have not been characterized in the available literature.
Environmental Fate and Degradation Studies of 2 3 Ethylanilino Benzoic Acid Theoretical and Laboratory Scale
Photodegradation Mechanisms and Kinetics
Photodegradation is anticipated to be a significant pathway for the removal of fenamates from sunlit aquatic environments. Studies on mefenamic acid have shown that it undergoes both direct and indirect photolysis. The direct photolysis quantum yield for mefenamic acid has been determined to be relatively low, suggesting that direct absorption of sunlight leads to slow degradation. nih.govnih.gov However, the presence of natural photosensitizers in surface waters, such as dissolved organic matter (DOM), can accelerate photodegradation through indirect processes. nih.gov For instance, excited triplet-state DOM can react directly with mefenamic acid, enhancing its degradation rate. nih.gov
The kinetics of photodegradation for fenamates like tolfenamic acid have been observed to follow pseudo-first-order kinetics. nih.govnih.gov The rate of degradation is influenced by factors such as the solvent, pH, and the initial concentration of the compound. nih.govresearchgate.net For example, the photodegradation of mefenamic acid is enhanced at lower pH values. researchgate.net In organic solvents, a significant portion of tolfenamic acid degradation (around 50% or more) can occur within the first 24 hours of exposure to UV light. nih.gov
Table 1: Photodegradation Kinetics of Structurally Similar Compounds
| Compound | Condition | Kinetic Model | Key Findings | Reference |
|---|---|---|---|---|
| Mefenamic Acid | UV-C Irradiation | Pseudo-first-order | Direct photolysis quantum yield of 2.63 ± 0.28 × 10⁻³. Degradation involves direct photolysis and self-sensitization. | nih.gov |
| Mefenamic Acid | Simulated Sunlight | Pseudo-first-order | Direct photolysis solar quantum yield of 1.5 ± 0.3 x 10⁻⁴. Photosensitization by dissolved organic matter is a major process. | nih.gov |
Biodegradation Pathways by Microorganisms (In Vitro/Laboratory Scale)
The biodegradation of fenamic acid derivatives is generally considered to be limited. researchgate.net However, certain microorganisms, particularly white-rot fungi, have demonstrated the capability to degrade these compounds. The fungus Phanerochaete sordida YK-624 has been shown to effectively remove mefenamic acid from liquid cultures, with about 90% degradation observed after 6 days. nii.ac.jp The primary mechanism of fungal degradation involves hydroxylation, catalyzed by monooxygenase enzymes. researchgate.netnii.ac.jp This process introduces hydroxyl groups onto the aromatic rings of the fenamate structure, making the molecule more polar and susceptible to further degradation. nii.ac.jp
Metabolism in mammals, which can be indicative of potential microbial pathways, shows that mefenamic acid is metabolized by the liver enzyme CYP2C9 into 3'-hydroxymethylmefenamic acid and subsequently to 3'-carboxymefenamic acid. wikipedia.org Both the parent compound and its metabolites can also be excreted as glucuronide conjugates. wikipedia.orgresearchgate.net These metabolic pathways, particularly hydroxylation, are plausible routes for microbial degradation in the environment.
Hydrolysis and Other Chemical Degradation Pathways
N-phenylanthranilic acids are generally stable to hydrolysis under typical environmental pH conditions. The amide linkage in these compounds is sterically hindered and resonance-stabilized, making it resistant to cleavage. Information regarding other abiotic degradation pathways, such as oxidation or reduction in the absence of light or microbial action, is scarce for 2-(3-Ethylanilino)benzoic acid and its analogues. However, advanced oxidation processes (AOPs) using ozone (O₃) and UV light have been shown to be effective in degrading mefenamic acid in aqueous solutions. researchgate.net The efficiency of ozonation is pH-dependent, with increased removal observed in acidic conditions. researchgate.net
Theoretical Modeling of Environmental Transport and Persistence
While specific theoretical modeling data for this compound is unavailable, the physicochemical properties of N-phenylanthranilic acid derivatives can be used to predict their environmental transport. These compounds are weak acids with pKa values around 4, meaning they will be predominantly in their ionized (anionic) form in most natural waters (pH 6-9). researchgate.net This increases their water solubility and reduces their tendency to partition into sediment or bioaccumulate.
The distribution of N-phenylanthranilic acid between aromatic solvents and water has been studied, indicating that pH and the polarity of the organic phase significantly influence its partitioning behavior. nih.gov Such data is fundamental for parameterizing environmental fate models like fugacity models, which predict the distribution of chemicals between different environmental compartments (air, water, soil, sediment). The persistence of these compounds will be a function of the rates of photodegradation and biodegradation, which as noted, can be slow.
Identification of Major Transformation Products
The primary transformation products identified from the degradation of fenamates are consistent with oxidative processes.
For mefenamic acid , photodegradation under UV-C irradiation leads to products formed through dehydrogenation, hydroxylation, and ketonization reactions. nih.gov Fungal degradation by Phanerochaete sordida was not explicitly detailed for mefenamic acid's transformation products, but for the structurally similar diclofenac, the same fungus produced mono- and di-hydroxylated derivatives (e.g., 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 4',5-dihydroxydiclofenac). nii.ac.jp It is plausible that mefenamic acid, and by extension this compound, would form analogous hydroxylated products.
For tolfenamic acid , metabolites identified in urine following administration include N-(3-chloro-2-hydroxymethylphenyl) anthranilic acid and N-(3-chloro-4-hydroxy-2-methylphenyl) anthranilic acid, along with their glucuronide conjugates. researchgate.net These products result from hydroxylation of the methyl group and the aromatic ring, respectively. These metabolic transformations suggest that hydroxylation is a key pathway that would also likely occur during environmental biodegradation.
Table 2: Identified Transformation Products of Structurally Similar Compounds
| Parent Compound | Degradation Process | Transformation Products | Reference |
|---|---|---|---|
| Mefenamic Acid | Photodegradation | Products of dehydrogenation, hydroxylation, ketonization | nih.gov |
| Diclofenac | Fungal Biodegradation | 4'-Hydroxydiclofenac, 5-Hydroxydiclofenac, 4',5-Dihydroxydiclofenac | nii.ac.jp |
Based on these analogous pathways, the major initial transformation products of this compound in the environment are expected to be various hydroxylated derivatives, formed through both photodegradation and biodegradation.
Future Research Directions and Unexplored Avenues for 2 3 Ethylanilino Benzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of N-aryl anthranilic acids is the Ullmann condensation, a copper-catalyzed reaction that often requires harsh conditions, such as high temperatures and long reaction times. scielo.brekb.eg Future research should focus on developing more sustainable and efficient synthetic routes for 2-(3-Ethylanilino)benzoic acid.
Key avenues for exploration include:
Green Chemistry Approaches: Investigating the use of ionic liquids as recyclable reaction media can lead to cleaner and more efficient Ullmann couplings. colab.wssemanticscholar.org The use of microwave irradiation has also been shown to dramatically reduce reaction times and improve yields for the synthesis of N-aryl anthranilic acids. scielo.brscielo.br
Catalyst Innovation: Moving beyond traditional copper catalysts, research into palladium-catalyzed or other transition-metal-catalyzed C-N cross-coupling reactions could offer milder reaction conditions and broader substrate scope. nih.gov Developing ligand-free or more cost-effective catalyst systems would enhance the economic and environmental viability of the synthesis. colab.ws
Alternative Coupling Strategies: Exploring catalyst-free methods, such as nucleophilic aromatic substitution (SNAr) reactions on unprotected fluoro- or methoxy-benzoic acids, could provide a more direct and atom-economical pathway. researchgate.net Additionally, light-driven, photocatalyst-free intramolecular C-N cross-coupling presents a novel, mild-condition strategy for preparing related cyclic derivatives. colab.ws
Deeper Exploration of Uncharacterized Chemical Reactivities
The chemical reactivity of this compound is a fertile ground for discovery. The molecule possesses multiple reactive sites—the carboxylic acid, the secondary amine, and the activated aromatic rings—that can be exploited for the synthesis of novel chemical entities.
Future research should investigate:
Cyclization Reactions: The N-aryl anthranilic acid scaffold is a prime precursor for various heterocyclic systems. Research into the cyclization of this compound could yield novel acridones, quinazolinones, or benzodiazepine derivatives, which are important pharmacophores. nih.govuomosul.edu.iqresearchgate.net For instance, reactions with agents like phosphorus oxychloride can lead to substituted naphthyridines. uomosul.edu.iq Mechanochemical "click reactions" with epoxides offer a solvent-free route to benzoxazepinones. organic-chemistry.org
Derivatization of Functional Groups: The carboxylic acid and secondary amine groups are ideal handles for creating derivatives. researchgate.netdntb.gov.ua Systematic synthesis of ester, amide, or hydrazide series could generate libraries of new compounds for screening. nuph.edu.ua These derivatives may exhibit improved pharmacokinetic properties or entirely new biological activities. researchgate.netnih.gov
C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Applying these techniques to the ethyl group or the aromatic rings of this compound could introduce new functional groups and create complex molecules that are otherwise difficult to access.
Advanced Computational Predictions for Structure-Property Relationships
In silico methods are powerful tools for predicting the properties and activities of molecules, thereby guiding and accelerating experimental research. For this compound, computational studies can provide deep insights into its behavior.
Promising research directions are:
Conformational Analysis: The flexibility of the N-aryl bond is a key determinant of the biological activity of fenamates. wikipedia.orgnih.gov Theoretical conformational analysis using semi-empirical potential functions or more advanced Density Functional Theory (DFT) can elucidate the preferred spatial arrangements of this compound and how the ethyl substituent influences its three-dimensional structure. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of derivatives and evaluating their biological activity, robust QSAR models can be developed. nih.govresearchgate.net These models can predict the activity of yet-unsynthesized analogues, enabling the rational design of molecules with enhanced potency or selectivity.
Molecular Docking: Docking studies can predict the binding modes of this compound with various biological targets. nih.gov While cyclooxygenase (COX) enzymes are the traditional targets for fenamates, computational screening against a wide range of other enzymes and receptors could identify novel and unexpected biological partners.
Identification of Novel Molecular Targets and Mechanistic Insights (In Vitro/In Silico)
While fenamates are known COX inhibitors, there is growing evidence that their biological effects may extend beyond this mechanism. wikipedia.orgdrugbank.comnih.gov A key future direction is to identify novel molecular targets for this compound and to elucidate its mechanisms of action.
Research should focus on:
Target Deconvolution: Employing high-throughput in vitro screening against panels of kinases, ion channels, and other enzymes can identify previously unknown molecular targets. This could repurpose the compound for new therapeutic areas.
Neurodegenerative Diseases: Several fenamates have shown neuroprotective effects in models of Alzheimer's disease and ischemic stroke, potentially independent of COX inhibition. nih.gov Investigating whether this compound can modulate pathways related to tau pathology, amyloid-beta aggregation, or excitotoxicity is a high-priority research avenue. nih.gov
Antimicrobial and Anticancer Activity: N-aryl anthranilic acids and their metal complexes have demonstrated potential as antimicrobial and anticancer agents. researchgate.netmdpi.com Screening this compound and its derivatives against various bacterial strains and cancer cell lines could reveal new therapeutic applications.
Emerging Analytical Techniques for Enhanced Detection
The development of sensitive and selective analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound. While standard techniques like HPLC are available for related compounds, future research can leverage more advanced technologies.
Areas for advancement include:
Hyphenated Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying the compound and its metabolites in complex biological matrices. nih.gov The development of methods using dynamic multiple reaction monitoring (dMRM) could enhance sensitivity and specificity. nih.gov
Direct Analysis Techniques: Direct Analysis in Real Time Mass Spectrometry (DART-MS) offers a rapid screening method that requires minimal sample preparation, potentially accelerating forensic and toxicological analyses. ojp.gov
Novel Sensor Development: Creating electrochemical or fluorescent sensors specifically designed for the detection of this compound could enable real-time monitoring in various environments. researchgate.netrsc.org Modified electrodes, for instance, have been explored for the detection of other fenamates. researchgate.net
Potential for New Material Science Applications and Functional Materials
The structural features of this compound make it an intriguing building block for novel materials. Its ability to act as a ligand for metal ions and its potential for polymerization are underexplored.
Future research could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and secondary amine can coordinate with metal ions to form coordination polymers. researchgate.net Depending on the metal and synthesis conditions, these materials could exhibit interesting properties such as porosity, fluorescence, or catalytic activity. nih.gov
Electroactive Polymers: N-phenylanthranilic acid can undergo oxidative polymerization to produce amorphous, thermally stable, electroactive polymers. scirp.org Investigating the polymerization of this compound could lead to new conductive or semiconductive materials with tailored properties for use in sensors or electronic devices.
Prodrug and Drug Delivery Systems: The carboxylic acid group can be used to attach this compound to polymer backbones, creating polymeric prodrugs for controlled release applications. chemrevlett.comchemrevlett.com This strategy could improve the compound's solubility and reduce potential side effects. researchgate.netnih.gov
Interdisciplinary Research Opportunities (e.g., Chemoinformatics, Systems Chemistry)
The full potential of this compound can be unlocked through interdisciplinary collaboration, integrating computational and experimental approaches.
Key opportunities include:
Chemoinformatics: Creating and analyzing large virtual libraries of derivatives of this compound can help navigate its vast chemical space. Chemoinformatic tools can predict drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential biological activities, prioritizing compounds for synthesis and testing.
Systems Chemistry: Instead of studying the molecule in isolation, a systems chemistry approach would investigate its interactions within complex chemical networks. This could reveal emergent properties and functions when combined with other molecules, leading to the discovery of synergistic effects or new self-assembling materials.
High-Throughput Screening (HTS): Combining automated synthesis of derivative libraries with HTS against diverse biological targets offers a rapid and efficient strategy for discovering novel activities. This approach moves beyond hypothesis-driven research to enable serendipitous discovery of new therapeutic applications for the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(3-Ethylanilino)benzoic acid while minimizing byproduct formation?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of reactants). For example, using a two-step process involving condensation of 3-ethylaniline with a substituted benzoic acid precursor, followed by acid-catalyzed cyclization, can improve yield . Characterization via -NMR and LC-MS (e.g., using protocols from ) ensures purity and structural confirmation. Crystallization conditions (e.g., solvent choice, cooling rate) should be refined to avoid amorphous byproducts, leveraging crystallographic tools like SHELXL .
Q. What experimental techniques are critical for determining the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation should be mounted on a diffractometer, with data processed using SHELX programs (SHELXL for refinement). Key metrics include R-factor (<5%) and data-to-parameter ratio (>10:1) to validate accuracy . Hydrogen bonding patterns can be visualized using Mercury software, with graph set analysis (e.g., Etter’s formalism) applied to classify interactions .
Q. How can researchers analyze the hydrogen-bonding network of this compound in its solid state?
- Methodological Answer: SCXRD data should be analyzed for intermolecular interactions, focusing on O–H···N and N–H···O bonds. Graph set analysis (e.g., motifs) quantifies cyclic hydrogen-bonding patterns . Pairwise interaction energies can be calculated using computational tools like CrystalExplorer to rank the strength of hydrogen bonds relative to van der Waals interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) during structural validation?
- Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Use variable-temperature NMR to detect conformational changes . LC-MS with high-resolution mass spectrometry (HRMS) confirms molecular weight, while tandem MS/MS identifies fragmentation patterns inconsistent with proposed structures . Cross-validate with SCXRD to resolve ambiguities .
Q. What strategies enable regioselective functionalization of this compound for derivatization studies?
- Methodological Answer: Electrophilic aromatic substitution (EAS) at the para position of the anilino group can be achieved using directing groups (e.g., –COOH) or Lewis acid catalysts. For example, nitration with HNO/HSO at 0–5°C favors substitution at the electron-rich anilino ring . Protect the carboxylic acid group with methyl esters to prevent unwanted side reactions .
Q. How do substituents on the anilino ring (e.g., 3-ethyl vs. 3-fluoro) influence the compound’s bioactivity or physicochemical properties?
- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. LogP values (via HPLC) assess hydrophobicity, while UV-Vis spectroscopy monitors electronic effects on the aromatic system . Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can correlate substituent effects with binding affinity .
Q. What computational methods are suitable for predicting the metabolic stability of this compound derivatives?
- Methodological Answer: Use in silico tools like SwissADME to predict Phase I/II metabolism sites (e.g., cytochrome P450 oxidation). MD simulations (GROMACS) model interactions with metabolizing enzymes . Validate predictions with in vitro microsomal assays (e.g., LC-MS quantification of parent compound depletion) .
Q. How can researchers validate hydrogen-bonding assignments in crystallographic data when disorder or thermal motion complicates interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
